3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one, also known as Morpholin-4-yl-1,2-dihydroisoquinolin-1-one, is a synthetic organic compound that has been studied for a variety of scientific applications. The compound is a member of the isoquinolinone family, a group of compounds that have been studied for potential medicinal applications. Morpholin-4-yl-1,2-dihydroisoquinolin-1-one has been studied for its potential use in the treatment of various diseases and conditions, including cancer, inflammation, and infection. The compound has also been studied for its potential use in laboratory experiments and research.
Applications De Recherche Scientifique
Neurological Research
3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one has been explored for its potential neuroprotective effects. Specifically, N-[3-(4-Oxo-3,4-dihydro-phthalazin-1-yl)phenyl]-4-(morpholin-4-yl) butanamide methanesulfonate monohydrate, a derivative of this compound, is a novel inhibitor of poly ADP-ribose polymerase (PARP). Studies suggest that it reduces cell death in PC12 cells exposed to hydrogen peroxide, correlating with inhibition of PARP activation. Moreover, it has shown promise in reducing cerebral damage and neurological deficits in a rat model of ischemic stroke induced by middle cerebral artery thrombus occlusion (Kamanaka et al., 2004).
Anticonvulsant Research
The compound has also been studied for its anticonvulsant properties. New hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, incorporating the morpholine moiety, have shown potential as anticonvulsant agents. They exhibit broad spectra of activity across several preclinical seizure models, indicating potential for treating epilepsy (Kamiński et al., 2015).
Antidepressant Research
The compound's antidepressant-like effects have been explored, especially in the context of trace amine receptor modulation. Studies on 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a related compound, suggest involvement of the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway in its antidepressant-like action. This indicates the potential of morpholine derivatives in treating depression (Dhir & Kulkarni, 2011).
Anti-inflammatory Research
Studies have indicated the anti-inflammatory properties of morpholine derivatives. For instance, novel series of thiophene derivatives, incorporating the morpholine moiety, have been synthesized and shown to have significant anti-inflammatory activity, comparable to that of conventional drugs like indomethacin. This points to the potential of these compounds in the development of new anti-inflammatory drugs (Helal et al., 2015).
Propriétés
IUPAC Name |
3-morpholin-4-yl-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13-11-4-2-1-3-10(11)9-12(14-13)15-5-7-17-8-6-15/h1-4,9H,5-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPFINJPPZRGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.